
4,6-Dibromo-2-fluoropyridin-3-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“4,6-Dibromo-2-fluoropyridin-3-ol” is a chemical compound with the molecular formula C5H2Br2FNO . It has a molecular weight of 270.88 . The IUPAC name for this compound is 4,6-dibromo-2-fluoro-3-pyridinol .
Molecular Structure Analysis
The InChI code for “4,6-Dibromo-2-fluoropyridin-3-ol” is 1S/C5H2Br2FNO/c6-2-1-3(7)9-5(8)4(2)10/h1,10H . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
The compound is a solid and it is stored under nitrogen .Applications De Recherche Scientifique
Synthesis and Reactivity
Novel Synthesis Approaches
Research has led to the development of novel synthetic pathways for creating derivatives of pyridine, which are crucial for various chemical transformations. For instance, the synthesis of amino-substituted fluoropyridines through amine and hydroxy substitution processes from trifluoropyridine derivatives showcases the adaptability and functionalization potential of compounds related to 4,6-Dibromo-2-fluoropyridin-3-ol (Mi Zhi-yuan, 2010).
Catalysis and Functionalization
The use of diaryliodonium salts has facilitated the introduction of fluorine-18 into positions on the pyridine ring that were previously challenging to access, highlighting the compound's role in advancing medical imaging techniques like Positron Emission Tomography (M. Carroll et al., 2007).
Material Science Applications
The creation and study of nucleoside analogues featuring fluoropyridine moieties demonstrate the compound's potential in biochemical applications, including drug development and the study of nucleic acid interactions (Zhenhua Sun et al., 2006).
Photophysical Properties and OLED Applications
- Organic Light Emitting Diodes (OLEDs): Research into the photophysical properties of pyridine derivatives, including their application in OLEDs, highlights the role of such compounds in developing new materials for electronic and optoelectronic devices. The synthesis of terpyridine derivatives with varied aryl groups has shown potential for blue fluorescent OLED applications, demonstrating the versatility and utility of pyridine-based compounds in materials science (Raja Lakshmanan et al., 2015).
Pharmaceutical and Medicinal Chemistry
- Drug Development: The exploration of fluoropyridines in drug discovery, particularly their role in synthesizing nucleoside analogues and potential therapeutic agents, underscores the importance of such compounds in medicinal chemistry. The detailed study of their reactivity, including C-F activation and subsequent functionalization, provides a foundation for developing novel pharmaceuticals (J. Pesti et al., 2000).
Propriétés
IUPAC Name |
4,6-dibromo-2-fluoropyridin-3-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2Br2FNO/c6-2-1-3(7)9-5(8)4(2)10/h1,10H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFTJSJBLHPHPAI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(N=C1Br)F)O)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2Br2FNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601301829 |
Source


|
| Record name | 4,6-Dibromo-2-fluoro-3-pyridinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601301829 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.88 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,6-Dibromo-2-fluoropyridin-3-ol | |
CAS RN |
1211597-14-6 |
Source


|
| Record name | 4,6-Dibromo-2-fluoro-3-pyridinol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1211597-14-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,6-Dibromo-2-fluoro-3-pyridinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601301829 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

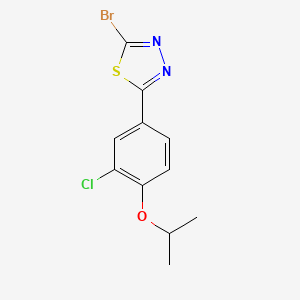
![6-Benzyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine](/img/structure/B596350.png)
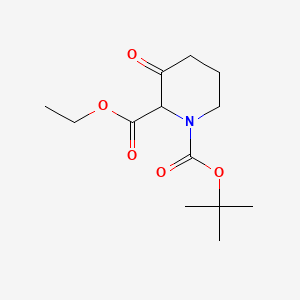
![5-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B596354.png)


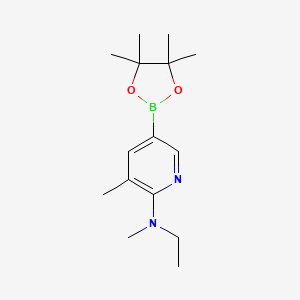

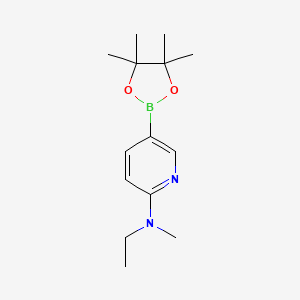
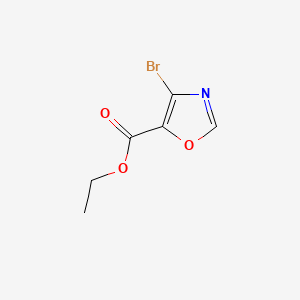

![[1-(2-Fluoroethyl)cyclopropyl]methanamine](/img/structure/B596366.png)

